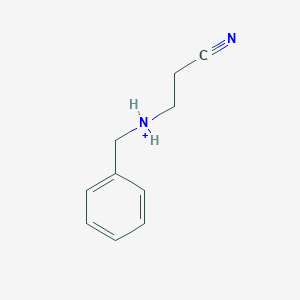

Benzyl(2-cyanoethyl)azanium

Description

Benzyl(2-cyanoethyl)azanium is a quaternary ammonium compound characterized by a benzyl group attached to a central nitrogen atom, along with a 2-cyanoethyl substituent. This compound is a critical intermediate in synthesizing phosphoramidite reagents, such as 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite (CAS RN: 946842-25-7), which are widely used in solid-phase oligonucleotide synthesis . The 2-cyanoethyl group serves as a protecting moiety for phosphate triesters during nucleic acid assembly, enabling selective deprotection under mild basic conditions (e.g., aqueous ammonia). The benzyl group enhances solubility in organic solvents, facilitating its application in automated DNA/RNA synthesizers. Storage conditions for derivatives of this compound typically require temperatures below -20°C to maintain stability .

Properties

Molecular Formula |

C10H13N2+ |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

benzyl(2-cyanoethyl)azanium |

InChI |

InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2/p+1 |

InChI Key |

MWTGBAURSCEGSL-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CCC#N |

Origin of Product |

United States |

Preparation Methods

3-(Benzylamino)propionitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropionitrile with benzylamine . The reaction typically occurs under mild conditions and can be catalyzed by various reagents. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(Benzylamino)propionitrile undergoes several types of chemical reactions, including:

Aza-type Michael Reactions: This compound reacts with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions to form various products.

Substitution Reactions: It can participate in substitution reactions with different nucleophiles, leading to the formation of diverse derivatives.

Condensation Reactions: The compound can undergo multi-component condensation reactions to form complex molecules.

Common reagents used in these reactions include aromatic aldehydes, toluene, and various acids. The major products formed from these reactions are often key intermediates in the synthesis of biologically active compounds .

Scientific Research Applications

3-(Benzylamino)propionitrile is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propionitrile involves its participation in aza-type Michael reactions and multi-component condensation reactions. These reactions typically involve the formation of carbon-nitrogen bonds, which are crucial for the synthesis of complex organic molecules. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of the desired products.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

Comparative Analysis

Substituent Effects on Reactivity and Stability

- This compound: The 2-cyanoethyl group enhances nucleophilic displacement in phosphoramidite chemistry, enabling efficient phosphate deprotection. Its electron-withdrawing cyano group stabilizes intermediates during oligonucleotide chain elongation .

- Benzyltrimethylammonium fluoride hydrate : The fluoride ion acts as a strong nucleophile, facilitating cleavage of silicon-oxygen bonds in silyl ether deprotection. The trimethyl substituents confer thermal stability (mp: 181–183°C), making it suitable for high-temperature reactions .

- Benzyltriethylammonium chloride hydrate : The bulkier triethyl groups reduce solubility in polar solvents compared to trimethyl analogues but improve efficacy as phase-transfer catalysts in biphasic reactions .

Application-Specific Differences

- Nucleic Acid Synthesis: this compound derivatives are specialized for oligonucleotide synthesis, whereas benzyltrimethylammonium fluoride is employed in carbohydrate and steroid chemistry for deprotection .

- Catalysis: Benzyltriethylammonium chloride’s chloride ion and hydrophobic benzyl group enhance interfacial activity in SN2 reactions, unlike the cyanoethyl variant, which lacks catalytic utility .

Stability and Handling

- This compound derivatives require sub-20°C storage due to sensitivity to hydrolysis and thermal degradation .

- Benzyltrimethylammonium fluoride hydrate exhibits greater thermal stability, enabling room-temperature handling in anhydrous environments .

Research Findings

- Phosphoramidite Efficiency: Studies indicate that cyanoethyl-protected phosphoramidites (derived from this compound) achieve >99% coupling efficiency in DNA synthesis, outperforming methyl-protected analogues .

- Catalytic Performance: Benzyltriethylammonium chloride demonstrates superior reaction rates in Williamson ether synthesis compared to non-benzylated quaternary salts, attributed to enhanced phase-transfer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.